molecular formula C26H20N4O2S B2417671 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide CAS No. 898455-43-1

4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide

Cat. No.: B2417671
CAS No.: 898455-43-1
M. Wt: 452.53
InChI Key: KAERPJXECUWDPI-UHFFFAOYSA-N
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Description

4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. The unique structure comprises a quinazolinone moiety linked to a thiazole ring, which provides it with distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions:

  • Step 1: The synthesis starts with the preparation of 2-methyl-4-oxoquinazoline. This is usually achieved by cyclizing anthranilic acid derivatives with acetic anhydride under heating.

  • Step 2: The quinazoline derivative is then subjected to Friedel-Crafts acylation to introduce the phenyl group.

  • Step 3: The acylated product undergoes a condensation reaction with 2-aminothiazole to form the thiazole ring.

  • Step 4: Finally, carboxamide formation is accomplished by reacting the thiazole derivative with the appropriate amine under acidic or basic conditions.

Industrial Production Methods: Industrial-scale production follows similar steps but often involves optimization for higher yields and purity. This includes refining reaction conditions like temperature, solvent choice, and catalyst use to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation, particularly at the thiazole ring and quinazolinone moiety, to form sulfoxides and N-oxides, respectively.

  • Reduction: Reduction reactions often target the carbonyl groups in the quinazolinone, converting them to alcohols.

  • Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the positions adjacent to the quinazolinone and phenyl rings.

Common Reagents and Conditions Used in These Reactions:
  • Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Often facilitated by reagents like alkyl halides, amines, and acids under various conditions (e.g., acidic, basic, or catalyzed by Lewis acids).

Major Products Formed from These Reactions:
  • Oxidation products: Sulfoxides and N-oxides.

  • Reduction products: Alcohols.

  • Substitution products: Various substituted quinazolinone and thiazole derivatives.

Scientific Research Applications

  • Chemistry: As an intermediate in organic synthesis for the development of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor and interaction with biological macromolecules.

  • Medicine: Explored for its anticancer, antibacterial, and antiviral properties due to its ability to inhibit key biological pathways.

  • Industry: Used in the development of novel materials and as a component in certain pharmaceutical formulations.

Mechanism of Action

Molecular Targets and Pathways Involved: The compound exerts its biological effects primarily through interaction with enzyme active sites, binding to key amino acid residues. This binding disrupts enzyme function, leading to inhibition of biological pathways critical for cell survival and proliferation. For instance, its anticancer activity may involve inhibition of tyrosine kinase enzymes, which are crucial for cancer cell signaling and growth.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other quinazolinone-thiazole derivatives, 4-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is unique due to its specific substitution pattern which enhances its binding affinity and selectivity towards certain biological targets.

List of Similar Compounds:
  • 2-phenylthiazole-5-carboxamide derivatives.

  • Quinazolinone-based enzyme inhibitors.

  • Thiazole-containing pharmaceuticals.

By synthesizing this compound and studying its properties, researchers continue to uncover its potential, paving the way for new scientific discoveries and applications.

Properties

IUPAC Name

4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2S/c1-16-23(33-25(27-16)18-9-4-3-5-10-18)24(31)29-19-11-8-12-20(15-19)30-17(2)28-22-14-7-6-13-21(22)26(30)32/h3-15H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAERPJXECUWDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)N4C(=NC5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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